molecular formula C6H15ClN2O3S B2711740 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride CAS No. 2445792-32-3

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride

Cat. No.: B2711740
CAS No.: 2445792-32-3
M. Wt: 230.71
InChI Key: FNNOXTQAXKATKP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with an aminomethyl group, a methylsulfonyl group, and a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminomethyl group through reductive amination. The methylsulfonyl group can be introduced via sulfonation reactions, and the hydroxyl group is typically introduced through hydrolysis or oxidation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the functional groups.

    Prolinol: Contains a hydroxyl group but lacks the aminomethyl and methylsulfonyl groups.

    Pyrrolidine-2,5-dione: Contains a dione functionality instead of the hydroxyl and sulfonyl groups.

Uniqueness

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(10,11)8-3-2-6(9,4-7)5-8;/h9H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNOXTQAXKATKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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